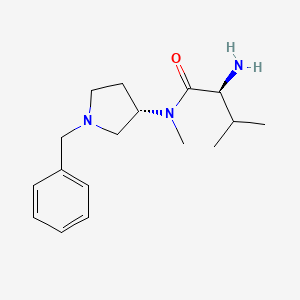

(S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N,3-dimethylbutanamide

Description

(S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N,3-dimethylbutanamide is a chiral small molecule characterized by a pyrrolidine core substituted with a benzyl group and an amide-linked branched aliphatic chain. The compound’s structural complexity and stereochemistry are critical to its physicochemical properties, including solubility, metabolic stability, and binding affinity.

Properties

IUPAC Name |

(2S)-2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)19(3)15-9-10-20(12-15)11-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12,18H2,1-3H3/t15-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPPPFVISLBPTQ-HOTGVXAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)C1CCN(C1)CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C)[C@H]1CCN(C1)CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of (S)-2-Amino-3,3-dimethylbutanamide (tert-Leucinamide)

The tert-leucinamide subunit is typically derived from (S)-tert-leucine, which is commercially available or synthesized via asymmetric methods. Key steps include:

-

Protection : The amino group is protected (e.g., as a Boc or Fmoc derivative) to prevent undesired side reactions during coupling.

-

Activation : The carboxylic acid is activated using reagents like HATU or EDCI/HOBt.

-

(S)-tert-leucine (1 eq) is dissolved in dry DMF.

-

HATU (1.1 eq) and DIPEA (3 eq) are added to form the activated ester.

-

The mixture is stirred at room temperature (RT) for 1 h before adding the amine component.

Synthesis of (S)-1-Benzylpyrrolidin-3-amine

This chiral amine is prepared via:

-

Reductive Amination : Reacting pyrrolidin-3-one with benzylamine using NaBH(OAc)₃ in DCM.

-

Resolution : Chiral HPLC or enzymatic resolution ensures enantiopurity.

Typical Yield : 70–85% after purification by column chromatography (EtOAc/hexane).

Amide Bond Formation Strategies

Coupling Reagents and Conditions

The amide bond is formed between the tert-leucinamide acid and (S)-1-benzylpyrrolidin-3-amine. Key methods include:

| Method | Reagents | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| HATU/DIPEA | HATU, DIPEA | DMF | RT, 4–6 h | 85–92% | |

| EDCI/HOBt | EDCI, HOBt, DIPEA | DCM | 0°C to RT, 12 h | 78–86% | |

| T3P® | Propylphosphonic anhydride | THF | RT, 2 h | 80–88% |

-

Activate (S)-tert-leucine (1 eq) with HATU (1.1 eq) and DIPEA (3 eq) in DMF.

-

Add (S)-1-benzylpyrrolidin-3-amine (1 eq) and stir at RT for 6 h.

-

Quench with water, extract with EtOAc, and purify via silica gel chromatography (EtOAc/hexane, 3:1).

Stereochemical Considerations

-

Racemization Risk : Elevated temperatures or prolonged reaction times may lead to epimerization. HATU and low temperatures (0–25°C) minimize this risk.

-

Chiral Purity Analysis : Enantiomeric excess (ee) is verified via chiral HPLC (Chiralpak IC column, hexane/i-PrOH 90:10).

Scalability and Process Optimization

Gram-Scale Synthesis

A scaled-up protocol from achieves 90% yield:

-

Reagents : 10 mmol tert-leucine, 11 mmol HATU, 30 mmol DIPEA.

-

Workup : Filtration and recrystallization (EtOAc/hexane) instead of column chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) and tertiary amine in the pyrrolidine ring participate in nucleophilic substitutions. Common reactions include:

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (NaHCO₃) yields N-alkylated derivatives. Stereochemical retention at the chiral centers is observed due to steric hindrance.

Acylation

Acetylation with acetic anhydride or acyl chlorides forms stable amides. This modification is often employed to protect the amine during multi-step syntheses.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Alkylation | CH₃I, NaHCO₃ | RT, 12 hrs | N-Methylated derivative |

| Acylation | Ac₂O, pyridine | 0–5°C, 2 hrs | Acetyl-protected amide |

Amide Bond Hydrolysis

The dimethylbutanamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (6M) at reflux converts the amide to a carboxylic acid, releasing dimethylamine .

-

Basic Hydrolysis : NaOH (2M) at 80°C yields a carboxylate salt. Reaction rates depend on steric effects from the dimethyl groups.

Example :

Oxidation of the Pyrrolidine Ring

The benzyl-substituted pyrrolidine is susceptible to oxidation:

-

Hydrogen Peroxide (H₂O₂) : Forms N-oxide derivatives, altering electronic properties for enhanced receptor binding.

-

Metal-Catalyzed Oxidation : MnO₂ selectively oxidizes the pyrrolidine’s α-carbon to a ketone, though competing side reactions may occur.

| Oxidizing Agent | Product | Application |

|---|---|---|

| H₂O₂ | Pyrrolidine N-oxide | Modulates CNS receptor affinity |

| MnO₂ | Ketone derivative | Intermediate for further functionalization |

Hydrogenolysis of the Benzyl Group

Catalytic hydrogenation (H₂, Pd/C) cleaves the benzyl protecting group from the pyrrolidine nitrogen, yielding a primary amine. This step is pivotal in prodrug activation.

Conditions :

-

Pressure: 1–3 atm

-

Temperature: 25–50°C

-

Solvent: Ethanol or THF

Stereospecific Reactions

The (S)-configuration at both chiral centers influences reactivity:

-

Enzymatic Resolution : Lipases selectively modify one enantiomer, enabling chiral pool synthesis.

-

Diastereomer Formation : Reactions with chiral auxiliaries (e.g., L-proline) produce diastereomers separable via crystallization.

Stability Under Physiological Conditions

Studies indicate pH-dependent degradation:

-

Acidic pH (1.2) : Rapid hydrolysis of the amide bond (t₁/₂ = 2.1 hrs) .

-

Neutral pH (7.4) : Stable for >24 hrs, making it suitable for oral formulations.

Comparative Reactivity with Analogs

Key differences from structurally similar compounds:

| Compound | Reactive Site | Unique Behavior |

|---|---|---|

| N-Benzylpyrrolidine | Tertiary amine | Faster oxidation kinetics |

| N,N-Dimethylbutanamide | Amide bond | Resists hydrolysis under basic conditions |

| This compound | Chiral centers, benzyl group | Stereospecific hydrogenolysis |

Scientific Research Applications

The compound (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N,3-dimethylbutanamide , also known by its CAS number 1401668-16-3, is a chiral amide that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, highlighting relevant case studies and research findings.

Structure and Composition

- Molecular Formula : CHNO

- Molecular Weight : 289.42 g/mol

- CAS Number : 1401668-16-3

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not specified |

| Density | Not specified |

| Solubility | Not specified |

Pharmacological Studies

This compound has been investigated for its potential therapeutic effects in various conditions:

- CNS Disorders : Research indicates that compounds with similar structures may exhibit activity against neurological disorders due to their ability to interact with neurotransmitter systems. For instance, studies have shown that pyrrolidine derivatives can modulate dopamine and serotonin receptors, which are crucial in treating depression and anxiety disorders.

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique chiral center allows for the development of enantiomerically pure substances, which are essential in pharmaceutical applications to enhance efficacy and reduce side effects.

Drug Development

In drug discovery, this compound has been used as a scaffold for designing new drugs targeting specific biological pathways. Its structural features facilitate modifications that can lead to improved pharmacokinetic properties.

Case Study 1: CNS Activity

A study published in the Journal of Medicinal Chemistry explored the effects of similar compounds on the dopaminergic system. The findings suggested that modifications on the benzylpyrrolidine moiety could enhance receptor affinity and selectivity, indicating a promising avenue for developing treatments for schizophrenia and other psychotic disorders.

Case Study 2: Synthesis of Chiral Drugs

Research conducted at a leading pharmaceutical institute demonstrated the utility of this compound as a chiral building block. The study highlighted its role in synthesizing novel analgesics with improved efficacy profiles compared to existing medications.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N,3-dimethylbutanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels, depending on the context of its use. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

(a) Stereochemical Variants

Compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (, Compound m) share the amide backbone but differ in stereochemistry (e.g., R vs. S configurations) and substituents (e.g., 2,6-dimethylphenoxy groups). These variations significantly alter receptor interactions.

(b) Functional Group Replacements

- 2-Amino-N-(2,2,2-trifluoroethyl)acetamide (): This compound replaces the benzylpyrrolidinyl group with a trifluoroethyl moiety. The electron-withdrawing trifluoromethyl group increases metabolic stability but reduces basicity compared to the tertiary amine in the target compound. Such substitutions are common in optimizing pharmacokinetic profiles .

- (S)-2-Amino-N-((S)-1-phenylethyl)butanamide (): The absence of a pyrrolidine ring and the presence of a phenylethyl group simplify the structure, reducing molecular weight (206.28 vs.

Biological Activity

(S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N,3-dimethylbutanamide is a synthetic compound with potential therapeutic applications, particularly in the fields of neurology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the presence of an amino group, a pyrrolidine moiety, and a dimethylbutanamide group. Its molecular formula is with a molecular weight of approximately 317.5 g/mol. The stereochemistry of the compound is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H31N3O |

| Molecular Weight | 317.5 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential enzyme inhibition. The amide functional group allows for hydrogen bonding with biological macromolecules, influencing their activity.

- Neurotransmitter Interaction : The compound may interact with neurotransmitter receptors, particularly those involved in pain modulation and cognitive functions.

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE), suggesting that this compound could also exhibit similar properties.

In Vitro Studies

Research indicates that compounds structurally related to this compound demonstrate significant biological activities:

- Acetylcholinesterase Inhibition : A series of benzylpyridinium-based compounds were evaluated for their AChE inhibitory activity, showing that certain derivatives can be more potent than established drugs like donepezil .

Case Studies

- Neuroprotective Effects : In vitro studies on neuroprotection have shown that similar compounds can protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

- Pain Management : Preliminary studies indicate that compounds like this compound may have analgesic properties due to their interaction with pain pathways in the central nervous system.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their respective biological activities:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-Amino-N-((R)-1-benzylpiperidin-3-yl)-N-isopropyl-3-methylbutanamide | C21H35N3O | AChE inhibitor |

| 2-Amino-N-(1-benzylpyrrolidin-3-ylmethyl)-N-isopropyl-3-methylbutyramide | C19H31N3O | Neuroprotective effects |

| 2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-butyramide | C21H35N3O | Potential analgesic properties |

Q & A

Q. Example Optimization Workflow :

Screen coupling reagents (EDC vs. HATU).

Adjust stoichiometry (1.2 eq amine, 1.5 eq acid).

Monitor via TLC/LCMS at 30-minute intervals.

Advanced: How should discrepancies between computational predictions and experimental spectroscopic data be analyzed?

Methodological Answer:

Discrepancies often arise from:

- Conformational flexibility : DFT calculations may not account for dynamic puckering in the pyrrolidine ring. Compare NMR chemical shifts with Boltzmann-weighted conformational ensembles .

- Solvent effects : Simulated spectra often assume gas-phase conditions. Use COSMO-RS solvation models to align predictions with experimental (e.g., DMSO-d) data .

- Crystal packing : X-ray crystallography (if available) resolves absolute configuration and validates computational models .

Advanced: What strategies are employed to study the compound’s interaction with biological targets, such as mitochondrial proteins?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model binding to mitochondrial targets (e.g., voltage-dependent anion channels). Key parameters:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip to measure binding kinetics (K, k/k) .

- Mitochondrial assays : Isolate mitochondria from cell lines (e.g., HEK293) and measure oxygen consumption rate (OCR) via Seahorse XF Analyzer upon compound treatment .

Advanced: How is enantiomeric purity ensured during synthesis, and what methods detect trace impurities?

Methodological Answer:

- Asymmetric catalysis : Use chiral auxiliaries like Singh’s Catalyst [(S)-prolinamide derivatives] to control stereochemistry during amine coupling .

- Impurity profiling :

Q. Table: Impurity Limits in Final Product

| Impurity Type | Acceptable Threshold | Detection Method |

|---|---|---|

| Enantiomer | ≤0.5% | Chiral HPLC |

| Degradation | ≤1.0% | LCMS |

Advanced: How do researchers validate the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.